N-[(6-Butoxynaphthalen-2-Yl)sulfonyl]-L-Glutamic Acid
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Overview
Description
Preparation Methods
The preparation of N-[(6-butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of the naphthalene sulfonyl derivative, followed by its coupling with L-glutamic acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and purity .
Chemical Reactions Analysis
N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of UDP-N-acetylmuramoylalanine–D-glutamate ligase, an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-L-glutamic acid can be compared with other similar compounds, such as:
N-[(6-Butoxynaphthalen-2-yl)sulfonyl]-D-glutamic acid: This compound has a similar structure but contains D-glutamic acid instead of L-glutamic acid.
N-[(6-Pentyloxynaphthalen-2-yl)sulfonyl]-L-glutamic acid: This compound has a similar structure but contains a pentyloxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23NO7S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-2-[(6-butoxynaphthalen-2-yl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C19H23NO7S/c1-2-3-10-27-15-6-4-14-12-16(7-5-13(14)11-15)28(25,26)20-17(19(23)24)8-9-18(21)22/h4-7,11-12,17,20H,2-3,8-10H2,1H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
UAGYXJBYAFGRFR-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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